molecular formula C16H24INO B12713343 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide CAS No. 97595-13-6

4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide

Cat. No.: B12713343
CAS No.: 97595-13-6
M. Wt: 373.27 g/mol
InChI Key: FIDOKMNXZMBJBY-UHFFFAOYSA-M
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Description

4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide is a sophisticated piperidinium-based compound designed for advanced research applications. Its molecular architecture features a quaternary nitrogen center substituted with both isopropyl and methyl groups, and a 4-position decorated with a phenyl ring and a reactive formyl group ( citation:1 ). The presence of the electrophilic formyl moiety is a key functional handle, allowing this compound to readily undergo reactions with nucleophiles such as primary amines and hydrazines to form imines and hydrazones, respectively ( citation:1 ). These derivatives are highly valuable in medicinal chemistry for the synthesis of bioactive agents and ligands ( citation:1 ). In the realm of process chemistry, the structural complexity of this piperidinium salt makes it a candidate for optimizing catalytic reactions, including asymmetric synthesis, and its quaternary ammonium core may serve as a phase-transfer catalyst in biphasic systems ( citation:1 ). While the specific biological mechanism of this exact compound is not fully documented, research on structurally related piperidinium and pyridinium compounds indicates that such molecules can interfere with mitochondrial function, often by inhibiting Complex I of the electron transport chain, leading to disrupted oxidative phosphorylation, depletion of ATP, and generation of reactive oxygen species (ROS) ( citation:2 citation:4 ). This established context of mitochondrial toxicity in analogs provides a foundation for investigating its potential in creating cellular models for neurological research. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

97595-13-6

Molecular Formula

C16H24INO

Molecular Weight

373.27 g/mol

IUPAC Name

1-methyl-4-phenyl-1-propan-2-ylpiperidin-1-ium-4-carbaldehyde;iodide

InChI

InChI=1S/C16H24NO.HI/c1-14(2)17(3)11-9-16(13-18,10-12-17)15-7-5-4-6-8-15;/h4-8,13-14H,9-12H2,1-3H3;1H/q+1;/p-1

InChI Key

FIDOKMNXZMBJBY-UHFFFAOYSA-M

Canonical SMILES

CC(C)[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-]

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Quaternization Step

The nitrogen atom in the piperidine ring is quaternized by alkylation with alkyl halides such as methyl iodide or isopropyl iodide. This step is crucial to form the positively charged piperidinium ion. The iodide ion acts as the counterion, stabilizing the quaternary ammonium salt.

Typical Synthetic Sequence

  • Synthesis of 4-phenylpiperidine intermediate : This can be achieved by catalytic hydrogenation of 4-phenylpyridine or via ring closure reactions involving appropriate precursors.
  • Introduction of formyl group : The 4-position of the piperidine ring is functionalized with a formyl group, possibly through selective oxidation of a methyl or hydroxymethyl substituent or via directed lithiation followed by formylation.
  • N-alkylation : The secondary amine nitrogen is alkylated sequentially or simultaneously with methyl iodide and isopropyl iodide to yield the quaternary ammonium iodide salt.
  • Purification : The product is purified by recrystallization or chromatography to obtain the pure iodide salt.

Reaction Conditions

  • Solvents such as acetonitrile or nitromethane are commonly used for quaternization reactions due to their polarity and ability to dissolve both reactants and products.
  • Reflux conditions for 12–24 hours are typical to ensure complete alkylation.
  • An inert atmosphere (argon or nitrogen) may be employed to prevent oxidation or side reactions.
  • Temperature control is critical during formylation to avoid over-oxidation or decomposition.

Research Findings and Comparative Data

Step Reagents/Conditions Outcome/Notes
Formation of piperidine Catalytic hydrogenation or ring closure Provides 4-phenylpiperidine intermediate
Formylation Directed lithiation + DMF or oxidation agent Introduces formyl group at 4-position
N-alkylation (quaternization) Methyl iodide, isopropyl iodide, reflux in acetonitrile Yields quaternary ammonium iodide salt
Purification Recrystallization or silica gel chromatography Obtains pure 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide
  • The quaternization step proceeds via an SN2 mechanism, favoring polar aprotic solvents to enhance nucleophilicity of the amine nitrogen.
  • The formyl group’s electrophilicity allows for further functionalization or nucleophilic addition reactions, which can be exploited in derivative synthesis.
  • Similar compounds lacking the formyl group (e.g., 1-Isopropyl-1-methyl-4-phenylpiperidinium iodide) are synthesized via analogous routes but omit the formylation step.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as chloride, bromide, and other halide ions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halide-substituted piperidinium compounds.

Scientific Research Applications

Medicinal Applications

  • Renin Inhibition : The compound has been identified as a potential renin inhibitor, which is crucial for managing cardiovascular diseases and renal insufficiency. Renin inhibitors play a significant role in regulating blood pressure and fluid balance, making this compound a candidate for further pharmacological development .
  • Neuropharmacology : Research indicates that derivatives of piperidinium compounds exhibit neuroactive properties, suggesting potential applications in treating neurological disorders. The specific interactions of 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide with neurotransmitter systems could be explored to develop new therapeutic agents .
  • Antimicrobial Activity : Preliminary studies suggest that piperidine-based compounds may possess antimicrobial properties. Investigating the efficacy of this compound against various pathogens could lead to the development of new antimicrobial agents .

Material Science Applications

  • Synthesis of Ionic Liquids : The compound can be utilized in the synthesis of ionic liquids, which have applications in electrochemistry and catalysis. Ionic liquids are known for their unique properties, such as low volatility and high thermal stability, making them suitable for various industrial applications .
  • Polymer Chemistry : this compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the mechanical properties and thermal stability of the resulting materials .

Case Study 1: Renin Inhibition

A study focusing on biaryl piperidine-based compounds reported the synthesis and evaluation of several derivatives, including those related to this compound. These derivatives demonstrated significant renin inhibition, indicating their potential use in treating hypertension .

Case Study 2: Neuroactive Properties

Research conducted on piperidine derivatives highlighted their effects on autonomic ganglia, providing insights into their neuropharmacological potential. The specific actions of related compounds suggest that this compound may similarly influence neurotransmitter activity .

Mechanism of Action

The mechanism of action of 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular signaling pathways.

Comparison with Similar Compounds

4-Formyl-1-methylpyridinium Iodide Oxime (4-PAM)

Structural Differences :

  • Core Heterocycle : 4-PAM has a pyridinium ring, whereas the target compound features a piperidinium ring.
  • Functional Groups: 4-PAM includes an oxime group (-NOH) critical for reactivating acetylcholinesterase, absent in the target compound.

Functional Comparison :

Property 4-PAM (Pyridinium Derivative) Target Compound (Piperidinium Derivative)
Reactivity with GB Forms 4-PPAM (k = 885/M/min at pH 7.6) Not reported, but steric bulk may reduce reaction kinetics
Anticholinesterase Activity Potent (via oxime-phosphonate interaction) Likely lower due to lack of oxime group
Stability in Alkaline Conditions Decomposes (k = 8600/M/min at pH >7) Likely more stable without oxime liability

Key Insight : The piperidinium core and absence of oxime in the target compound may reduce therapeutic efficacy but improve stability in physiological conditions.

4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium Iodide

Structural Differences :

  • Alkyl Substituents : The target compound has an isopropyl group, whereas this analog has a linear propyl group.

Functional Implications :

  • Steric Effects : Isopropyl’s branching may hinder enzyme binding compared to linear propyl, altering pharmacokinetics.
  • Lipophilicity : Isopropyl’s hydrophobicity could enhance blood-brain barrier penetration, a critical factor in neurotoxicant antidotes .

4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one

Structural Differences :

  • Heterocycle: Pyrazolinone (neutral, non-ionic) vs. piperidinium (charged).
  • Substituents : Shared phenyl and alkyl groups but divergent electronic environments.

Functional Implications :

Property Pyrazolinone Derivative Target Compound (Piperidinium)
Solubility Lower (neutral structure) Higher (ionic character)
Reactivity Electrophilic at carbonyl site Electrophilic at formyl group
Biological Targets Likely non-enzymatic interactions Potential enzyme modulation

Mechanistic and Categorization Insights

Lumping Strategy in Chemical Modeling

Compounds like 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide may be grouped with structurally similar piperidinium or pyridinium derivatives in computational models to simplify reaction networks. For example, substituent effects (e.g., alkyl chains, aryl groups) can be "lumped" to predict shared degradation pathways or bioactivity, reducing computational complexity .

Biological Activity

4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide, a derivative of piperidine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a formyl group, an isopropyl group, a methyl group, and a phenyl group attached to the piperidinium ring. Its molecular formula is C16H24INOC_{16}H_{24}INO with a molecular weight of approximately 373.27 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can lead to significant biological effects such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions.
  • Receptor Modulation: It can modulate the activity of certain receptors, influencing signaling pathways critical for various physiological processes.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential therapeutic effects in the treatment of neurodegenerative diseases, particularly Parkinson's disease.

Case Study: In a study examining neuroprotective agents, this compound demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress. The results suggested that it could be a candidate for further development in neuroprotective therapies.

Antioxidant Activity

The compound has shown significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

Research Findings:

  • In vitro assays indicated that this compound effectively scavenged free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameBiological ActivityNotable Features
1-Methyl-4-phenylpiperidinium iodide Neurotoxic effectsUsed as a model in Parkinson’s research
4-Phenylpyridinium iodide Neurotoxic and cytotoxicRelated structural features
4-Formyl-1-isopropyl... iodide Neuroprotective and antioxidantUnique substituents confer distinct properties

The synthesis of this compound involves several key steps:

  • Formation of the Piperidine Ring: This can be achieved through hydrogenation and cyclization reactions.
  • Introduction of Substituents: The formyl group is introduced via formylation reactions, while the isopropyl and methyl groups are added through alkylation.
PropertyValue
CAS No.97595-13-6
Molecular FormulaC16H24INO
Molecular Weight373.27 g/mol
IUPAC Name1-Methyl-4-pheny...carbaldehyde;iodide
InChI KeyFIDOKMNXZMBJBY-UHFFFAOYSA-M

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Formyl-1-isopropyl-1-methyl-4-phenylpiperidinium iodide with high purity?

  • Methodological Answer : Synthesis requires precise stoichiometric control of the formylation and quaternization steps. Use anhydrous conditions to avoid hydrolysis of the iodomethyl intermediate. Purification via recrystallization in polar aprotic solvents (e.g., acetone/water mixtures) is recommended. Monitor purity via HPLC with a sodium octanesulfonate buffer (pH 4.6) and methanol mobile phase for optimal resolution . Include a 10–15% excess of reagents to account for experimental losses, as suggested in animal dosing protocols for similar iodinated piperidinium salts .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 2–8°C (standard), 25°C, and 40°C with controlled humidity (e.g., 60% RH). Analyze degradation products monthly using LC-MS to identify hydrolytic or oxidative pathways. Stability indicators include <5% degradation over six months at recommended storage temperatures .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) are critical for structural confirmation. For impurities <0.1%, use gradient HPLC with diode-array detection (DAD) at 254 nm, referencing pharmacopeial methods for related piperidinium derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states during formylation and quaternization. Use reaction path search algorithms (e.g., GRRM) to identify energy barriers and optimize solvent selection. Integrate computational predictions with high-throughput screening to validate experimental conditions, reducing trial-and-error approaches by ~40% .

Q. What strategies resolve contradictions in biological activity data across different assay models?

  • Methodological Answer : Perform meta-analysis of dose-response curves using standardized protocols (e.g., IC₅₀ normalization). Cross-validate results in orthogonal assays (e.g., enzyme inhibition vs. cell viability). For inconsistent solubility-driven effects, use dynamic light scattering (DLS) to assess colloidal aggregation, a common source of false positives in piperidinium-based compounds .

Q. How can factorial design improve experimental efficiency in structure-activity relationship (SAR) studies?

  • Methodological Answer : Implement a 2³ factorial design to evaluate substituent effects (e.g., isopropyl vs. methyl groups, phenyl ring substitution). Variables include temperature, solvent polarity, and catalyst loading. Use ANOVA to identify significant interactions, reducing required experiments by 50% while maintaining statistical power .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in pharmacological testing of this compound?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batch) and pre-treat compounds with sonication to ensure homogeneity. Publish raw datasets (e.g., NMR spectra, HPLC chromatograms) in open-access repositories with metadata tags for solvent history and lot numbers .

Q. How should researchers address discrepancies in reported solubility values?

  • Methodological Answer : Replicate solubility tests using the shake-flask method under controlled pH (4–8) and temperature (25°C ± 0.5°C). Compare results with computational predictions (e.g., COSMO-RS) to identify outliers. Document solvent equilibration time (≥24 hrs) and filtration pore size (0.22 µm) to minimize variability .

Experimental Design Table

Parameter Recommended Protocol Key Evidence
Purity AssessmentHPLC with sodium octanesulfonate buffer (pH 4.6)
Stability Storage2–8°C in amber vials with desiccant
Computational ModelingDFT-based reaction path search
Solubility TestingShake-flask method (24 hrs equilibration)

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